20(R)-tubotaiwine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl (1S,11S,17R,18R)-18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3/t12-,13+,18-,20-/m1/s1 |
InChI Key |
RLAKWLFUMAABBE-NGVQZCTJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]2CCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
Canonical SMILES |
CCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
Synonyms |
condyfolan-16-carboxylic acid, 2,16-didehydro-, methyl ester dihydrocondylocarpine tubotaiwin tubotaiwine |
Origin of Product |
United States |
Isolation, Characterization, and Natural Occurrence
Discovery and Initial Isolation from Botanical Sources
Alstonia scholaris, commonly known as the devil's tree, is a prominent source of a wide array of indole (B1671886) alkaloids. cabidigitallibrary.orgresearchgate.net Research on the leaves of the Philippine variety of Alstonia scholaris led to the isolation of 20(S)-tubotaiwine, an isomer of this compound, alongside other known indole alkaloids. cabidigitallibrary.orgphcogrev.comresearchgate.net Further investigations into the chemical constituents of Alstonia scholaris have consistently reported the presence of tubotaiwine (B1253118) and its derivatives, highlighting the plant's significance as a natural source of this compound. phcogrev.comglobinmed.com The isolation process typically involves extraction from the leaves and bark, followed by chromatographic separation to purify the individual alkaloids. globinmed.comebi.ac.uk
The genus Pleiocarpa, native to tropical Africa, is another member of the Apocynaceae family known for producing indole alkaloids. nih.gov Studies on Pleiocarpa bicarpellata have led to the isolation and characterization of tubotaiwine. nih.govdntb.gov.ua In one study, a dichloromethane (B109758)/methanol (B129727) extract of the roots of P. bicarpellata yielded tubotaiwine, which was identified through spectroscopic analysis. nih.govdntb.gov.ua This discovery underscores the potential of this genus as a source for this particular alkaloid. nih.govresearchgate.net
The genus Tabernaemontana is a rich reservoir of monoterpene indole alkaloids. nih.gov Cell suspension cultures of Tabernaemontana divaricata (formerly Ervatamia coronaria) have been found to produce tubotaiwine, among other alkaloids. ebi.ac.uk Similarly, Tabernanthe iboga, a plant known for its psychoactive iboga alkaloids, also contains tubotaiwine. google.comacs.orgresearchgate.net The presence of tubotaiwine in these species, which are used in traditional medicine, suggests a potential role for this compound in their bioactivity. ebi.ac.ukwikipedia.orgnparks.gov.sg
Vinca minor, or the lesser periwinkle, is a well-known medicinal plant that produces a variety of monoterpenoid indole alkaloids. researchgate.netwikipedia.org Phytochemical investigations of the aerial parts of Vinca minor have resulted in the isolation of tubotaiwine. plazi.org This finding adds to the extensive list of alkaloids identified from this species and highlights its chemical diversity.
The genus Aspidosperma is a significant source of indole alkaloids, with numerous compounds isolated from its various species. epdf.pubuniversiteitleiden.nldokumen.pub Research on Aspidosperma desmanthum and Aspidosperma spruceanum from the Peruvian Amazon has led to the isolation of tubotaiwine from the root bark of A. spruceanum. biocrick.comfrontiersin.orgmdpi.com The structures of these alkaloids were determined using spectroscopic techniques, including 1D and 2D NMR experiments. biocrick.com
Beyond the specific species mentioned above, this compound and its isomers have been found in other genera within the Apocynaceae family. For instance, (+)-tubotaiwine has been isolated from Melodinus aeneus. scirp.org The widespread occurrence of tubotaiwine and related alkaloids across the Apocynaceae family points to a shared biosynthetic pathway for these compounds. ebi.ac.uksci-hub.se
Data Tables
Table 1: Botanical Sources of this compound and its Isomers
| Genus | Species | Plant Part | Isolated Compound(s) |
| Alstonia | scholaris | Leaves, Bark | 20(S)-tubotaiwine, Tubotaiwine |
| Pleiocarpa | bicarpellata | Roots | Tubotaiwine |
| Tabernaemontana | divaricata | Cell Culture | Tubotaiwine |
| Tabernanthe | iboga | Not specified | Tubotaiwine |
| Vinca | minor | Aerial Parts | Tubotaiwine |
| Aspidosperma | spruceanum | Root Bark | Tubotaiwine |
| Melodinus | aeneus | Not specified | (+)-tubotaiwine |
Modern Isolation Techniques from Plant and Cell Culture Materials
The isolation of tubotaiwine and its stereoisomers is a multi-step process involving extraction from natural sources, followed by sophisticated purification techniques. This alkaloid is found in various plant species of the Apocynaceae family, such as Alstonia spatulata and Pleiocarpa bicarpellata. nih.govebi.ac.uk It has also been successfully isolated from somatic hybrid cell suspension cultures, specifically a combination of Rauwolfia serpentina and Rhazya stricta. tandfonline.comtandfonline.comresearchgate.net
The general procedure begins with the extraction of the dried and powdered plant material (e.g., leaves, stem bark) or freeze-dried cells using solvents like methanol or ethanol, sometimes in an acidic medium to facilitate alkaloid extraction. tandfonline.comnumberanalytics.comwikipedia.org The resulting crude extract is a complex mixture of numerous compounds. researchgate.net
To isolate the target alkaloid, a series of chromatographic techniques are employed. numberanalytics.com These methods separate compounds based on their physical and chemical properties.
Column Chromatography (CC): The crude extract is often first subjected to column chromatography over silica (B1680970) gel. wikipedia.org
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to combine fractions with similar chemical profiles. tandfonline.com
High-Performance Liquid Chromatography (HPLC) and Countercurrent Chromatography (CCC): For final purification, more advanced techniques are necessary. Semi-preparative or preparative HPLC is a common choice for obtaining pure compounds. nih.govnumberanalytics.com Additionally, all-liquid phase separation methods like high-performance countercurrent chromatography (HPCCC) have proven effective for purifying various alkaloids. mdpi.com In one instance, an isomer of tubotaiwine was purified using semi-preparative HPLC with a C18 column and a methanol-water gradient. nih.gov
Structural Elucidation Methodologies
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecule's connectivity, molecular formula, and stereochemistry. researchgate.netslideshare.netmaas.edu.mm
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules like this compound. weebly.com It provides information on the chemical environment of individual atoms (specifically hydrogen and carbon) within the molecule.
1D NMR: One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the number and types of hydrogen and carbon atoms present. The ¹H-NMR spectrum of an isolated sample of tubotaiwine was found to be identical to that of an authentic reference sample. tandfonline.commassbank.eu The spectrum of the related isomer, (7S,15R,20R,21S)-tubotaiwine, shows characteristic signals for an indole NH proton, four aromatic protons on a disubstituted benzene (B151609) ring, and a methoxy (B1213986) group. nih.govmdpi.com
2D NMR: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, establish the connectivity between atoms. weebly.comrsc.orgunr.edu.ar
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
These techniques were instrumental in elucidating the structure of a novel tubotaiwine isomer isolated from P. bicarpellata. nih.govresearchgate.net
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| 2 | 101.4 | |
| 3 | 49.6 | 3.89 (m) |
| 5 | 52.7 | 3.35 (m), 3.01 (m) |
| 6 | 21.8 | 2.01 (m), 1.92 (m) |
| 7 | 140.2 | |
| 8 | 130.4 | |
| 9 | 119.3 | 7.34 (d, 7.5) |
| 10 | 120.4 | 6.93 (td, 7.4) |
| 11 | 123.1 | 7.18 (td, 7.7) |
| 12 | 111.9 | 6.98 (d, 7.9) |
| 13 | 146.4 | |
| 15 | 38.9 | 2.53 (m) |
| 16 | 174.9 | |
| 18 | 12.3 | 0.68 (t, 7.4) |
| 19 | 32.1 | 1.30 (m), 1.15 (m) |
| 20 | 35.4 | 1.75 (m) |
| 21 | 62.6 | 4.21 (d, 9.8) |
| OMe | 52.1 | 3.75 (s) |
Data sourced from studies on a tubotaiwine isomer. nih.govmdpi.comresearchgate.net
Mass Spectrometry (MS, HRMS, HRESIMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and molecular formula of a compound. massbank.euufz.de High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.
For tubotaiwine, the molecular formula has been established as C₂₀H₂₄N₂O₂. tandfonline.commassbank.euufz.de HRESIMS analysis of an isomer showed a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 325.1901, which corresponds to the calculated value for C₂₀H₂₅N₂O₂⁺. nih.gov
Mass spectrometry also provides structural information through fragmentation analysis. In Direct-Injection Mass Spectrometry (DI-MS), the molecule is ionized and breaks apart into characteristic smaller fragments. The fragmentation pattern for tubotaiwine shows a molecular ion (M⁺) peak at m/z 324 and significant fragment ions at m/z 267, 229, 182, 181, and 180, which are indicative of the core alkaloid structure. tandfonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. journalsarjnp.comunits.it The technique is particularly useful for detecting conjugated systems (alternating single and double bonds), which are common in indole alkaloids. journalsarjnp.com The UV spectrum of an alkaloid provides a characteristic fingerprint that can aid in its identification. For example, the UV spectrum of the isomer (7S,15R,20R,21S)-tubotaiwine recorded in methanol showed absorption maxima (λ_max) at 220, 296, and 336 nm, which is characteristic of its indoline (B122111) chromophore. nih.gov
X-ray Crystallography for Relative and Absolute Configuration
While NMR and MS can define the planar structure and connectivity of a molecule, X-ray crystallography provides the definitive three-dimensional structure. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays. The way the X-rays are diffracted by the atoms in the crystal allows for the precise calculation of atomic positions, bond lengths, and bond angles. mdpi.com
This method is the gold standard for determining the relative and absolute configuration of chiral centers. mdpi.com Although a specific X-ray structure for this compound is not detailed in the provided context, the technique has been critical in the broader class of related alkaloids. For instance, X-ray analysis of an intermediate was used to determine the absolute configuration of 19-hydroxytubotaiwine isomers. ird.fr Similarly, X-ray diffraction was used to revise the C-20 stereochemistry of scholaricine, an alkaloid isolated from Alstonia spatulata alongside tubotaiwine isomers. ebi.ac.uk
Stereochemical Assignments and Isomeric Considerations for this compound
Tubotaiwine has multiple chiral centers, meaning it can exist in various stereoisomeric forms. The designation "20(R)" specifies the configuration at carbon atom number 20. Its counterpart, 20(S)-tubotaiwine, is a distinct molecule with different spatial arrangements of its atoms. google.comnih.gov
The correct assignment of stereochemistry is crucial and often challenging. For instance, a novel isomer isolated from Pleiocarpa bicarpellata was identified as (7S,15R,20R,21S)-tubotaiwine. nih.govmdpi.com This assignment was achieved by comparing its extensive 1D and 2D NMR data with those of known tubotaiwine compounds and was further supported by comparing experimental and calculated electronic circular dichroism (ECD) data. mdpi.com This highlights that the natural product can differ from the more commonly referenced tubotaiwine structure, which has been described with 15S, 20S, and 21R configurations. mdpi.com The total synthesis of related alkaloids has also been instrumental in assigning the absolute configuration to naturally occurring isomers. ird.frnih.gov
The Intricacies of Monoterpenoid Indole Alkaloids Tias
Biosynthesis and Classification
The biosynthesis of virtually all MIAs begins with the amino acid tryptophan. wikipedia.org A key step is the condensation of tryptamine (B22526), derived from tryptophan, with the monoterpene secologanin (B1681713). numberanalytics.comjst.go.jp This reaction, catalyzed by the enzyme strictosidine (B192452) synthase, forms strictosidine, a crucial intermediate from which a vast array of MIA structures are elaborated. numberanalytics.comjst.go.jp
Based on the arrangement of the monoterpene-derived carbon skeleton, MIAs are broadly classified into three main types:
Structural Hallmarks
MIAs are characterized by their complex and often intricate molecular architectures. numberanalytics.com They typically possess a C18 or C19 carbon skeleton and can feature multiple rings and stereocenters, leading to a high degree of structural diversity. numberanalytics.commdpi.com This structural complexity has made them attractive targets for total synthesis by organic chemists. numberanalytics.com
Chemical Synthesis and Analogues
Early Approaches to the Tubotaiwine (B1253118) Core Structure
Initial efforts towards the synthesis of tubotaiwine and related alkaloids focused on establishing the characteristic bridged azepine ring system fused to an indole (B1671886) core. nih.govacs.org These early synthetic endeavors laid the groundwork for more advanced and stereocontrolled syntheses by exploring various cyclization strategies. nih.govacs.org A key challenge has been the construction of the 1,5-methanoazocino[4,3-b]indole ring system, a major fragment found not only in the uleine (B1208228) group of alkaloids but also in Strychnos alkaloids. nih.gov The development of methods to assemble this tetracyclic scaffold has been a significant area of research. nih.gov
Total Synthesis Strategies
The culmination of synthetic efforts in this field is marked by the successful total synthesis of tubotaiwine and its isomers, often featuring innovative chemical transformations to achieve high levels of stereocontrol.
A landmark achievement in this area is the first enantioselective total synthesis of (+)-tubotaiwine. nih.govfigshare.comacs.org This synthesis was accomplished with high enantiomeric purity (er > 99:1) and was derived from the key intermediate (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one. nih.govfigshare.comacs.org The synthesis proceeded through five or six isolated intermediates. nih.govfigshare.comacs.org A crucial step in this pathway involved the catalytic hydrogenation of a mixture of (+)-condylocarpine and (+)-isocondylocarpine, which yielded (+)-tubotaiwine in 91% yield. nih.gov
The total synthesis of two racemic isomers of 19-hydroxytubotaiwine has also been reported, accomplished in ten steps starting from tryptamine (B22526). ird.frresearchgate.net This work was instrumental in assigning the absolute configuration of one of the naturally occurring isomers. ird.frresearchgate.net The synthetic strategy followed a general route developed for alkaloids of the Strychnos type. ird.fr A key transformation involved the unmasking of a carbonyl group from a dithiane intermediate using mercuric oxide, followed by reduction with sodium borohydride (B1222165) to furnish the desired alcohol functionality at the C19 position. ird.fr
The tetracyclic ketone, (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one, has proven to be a pivotal intermediate in the synthesis of tubotaiwine and related alkaloids. nih.govscispace.com Its synthesis was developed during the total synthesis of (−)-actinophyllic acid and involves an iron(III)-promoted intramolecular oxidative coupling of malonate and ketone enolates. nih.govnih.govscispace.com This key intermediate was prepared in an enantioenriched form with an enantiomeric ratio of 95:5. nih.gov The transformation of this intermediate to the condylocarpine (B1236509) skeleton, a precursor to tubotaiwine, requires the introduction of a two-carbon unit at C12, the installation of a two-carbon bridge between C11b and N2, and the dealkoxycarboxylation of the malonate unit. nih.gov
| Key Intermediate | Synthetic Utility | Reference |
| (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one | Precursor for the enantioselective synthesis of (+)-tubotaiwine, (+)-condylocarpine, and (+)-isocondylocarpine. | nih.govscispace.com |
| Tryptamine | Starting material for the total synthesis of racemic 19-hydroxytubotaiwine isomers. | ird.frresearchgate.net |
| Tetrahydro-B-carboline diester | Starting material in a general route to synthesize alkaloids of the Strychnos type, including 19-hydroxytubotaiwine. | ird.fr |
Development of Synthetic Analogues and Derivatives
The development of synthetic routes to tubotaiwine has also facilitated the preparation of various analogues and derivatives. iomcworld.com For instance, the synthesis of 19-hydroxytubotaiwine isomers expanded the library of available tubotaiwine-related compounds. ird.fr The ability to modify the core structure through synthesis opens up avenues for exploring structure-activity relationships, although this article will not delve into the biological activities themselves. The synthesis of these analogues often leverages the same key intermediates and synthetic strategies developed for the natural product itself. ird.friomcworld.com
Mechanistic Studies of Key Synthetic Transformations
Understanding the mechanisms of the key reactions in the synthesis of tubotaiwine is crucial for optimizing existing routes and designing new ones. ekb.eg A significant mechanistic discovery was made during the enantioselective total synthesis of (+)-tubotaiwine. It was found that hexahydro-1,5-methano-1H-azocino[4,3-b]indoles that possess a carbonyl or alkylidene group at the one-carbon bridge undergo a facile gramine-type fragmentation, even in the presence of dilute acids. nih.gov This understanding led to a successful synthetic sequence where the pyrrolidine (B122466) ring of the condylocarpine skeleton was constructed using intermediates where the C12 carbon is sp3-hybridized. nih.gov Another pivotal transformation is the aza-Cope/Mannich reaction, which was central to the synthesis of the related alkaloid, actinophyllic acid, and showcases the power of cascade reactions in rapidly building molecular complexity. nih.govscispace.com
| Reaction | Mechanistic Insight | Significance in Synthesis | Reference |
| Gramine-type Fragmentation | Occurs in hexahydro-1,5-methano-1H-azocino[4,3-b]indoles with a C12 carbonyl or alkylidene group in acidic conditions. | Guided the development of a successful synthetic sequence by avoiding this fragmentation. | nih.gov |
| Iron(III)-promoted Intramolecular Oxidative Coupling | Couples malonate and ketone enolates to form the hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one core. | A key step in the concise synthesis of the pivotal tetracyclic intermediate. | nih.govscispace.com |
| Aza-Cope/Mannich Reaction | A cascade reaction that constructs the complex hexacyclic ring system of actinophyllic acid from a simpler tetracyclic precursor. | Demonstrates the efficiency of tandem reactions in complex molecule synthesis. | nih.govscispace.com |
Biosynthesis and Metabolic Pathways
General Monoterpenoid Indole (B1671886) Alkaloid (TIA) Biosynthetic Pathway (e.g., Strictosidine (B192452) Pathway)
The biosynthesis of virtually all monoterpenoid indole alkaloids (MIAs), a diverse family of over 3,000 natural products, originates from the central precursor, strictosidine. researchgate.netmdpi.com The formation of strictosidine itself is a convergence of two major metabolic routes: the shikimate pathway and the methyl-d-erythritol 4-phosphate (MEP) pathway. researchgate.netuniversiteitleiden.nl
The shikimate pathway provides the indole moiety in the form of tryptamine (B22526). researchgate.net This occurs via the aromatic amino acid L-tryptophan, which is decarboxylated by the enzyme tryptophan decarboxylase (TDC). universiteitleiden.nlbiocyclopedia.com The terpenoid portion, secologanin (B1681713), is derived from the MEP pathway, which produces the monoterpene precursor geranyl pyrophosphate (GPP). mdpi.comresearchgate.net A series of enzymatic steps, including those catalyzed by geraniol (B1671447) synthase (GES), geraniol 8-hydroxylase (G8H), and secologanin synthase (SLS), convert GPP into secologanin. mdpi.combiocyclopedia.com
The committed step in MIA biosynthesis is the stereospecific condensation of tryptamine and secologanin, a Pictet-Spengler reaction catalyzed by the enzyme strictosidine synthase (STR). researchgate.netunb.ca This reaction, which occurs in the plant cell vacuole, yields 3-α(S)-strictosidine. researchgate.net Subsequently, the enzyme strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, generating a highly reactive aglycone. researchgate.netbiocyclopedia.comunb.ca This unstable intermediate serves as the gateway to the vast structural diversity of MIAs, leading to different alkaloid skeletons through various enzymatic modifications. researchgate.netunb.ca
Specific Enzymatic Steps Leading to Tubotaiwine (B1253118)
Following the formation of the strictosidine aglycone, the biosynthetic route diverges into several branches, leading to the major classes of MIAs. The pathway leading to 20(R)-tubotaiwine, a Strychnos-type alkaloid, proceeds through the key intermediate preakuammicine. researchgate.net The conversion of the strictosidine aglycone to preakuammicine is a complex process involving a series of enzymatic reactions that are not yet fully elucidated. researchgate.net
Preakuammicine is considered a critical branch-point intermediate, serving as the precursor to numerous structurally distinct alkaloids, including those with Strychnos, Aspidosperma, and Iboga-type skeletons. researchgate.net From preakuammicine, the pathway to Strychnos alkaloids like tubotaiwine involves further enzymatic transformations. While the precise sequence and the specific enzymes responsible for converting preakuammicine into this compound have not been fully characterized, it is understood to belong to this biosynthetic branch. researchgate.netird.fr The total synthesis of tubotaiwine has been achieved chemically, often mimicking plausible biogenetic steps. ird.frresearchgate.net
Biogenetic Relationship of Tubotaiwine to Strychnan and Aspidosperma Alkaloids
The structural diversity among MIAs is a prime example of nature's metabolic efficiency, where different alkaloid scaffolds are generated from a single precursor. researchgate.net Tubotaiwine is classified as a Strychnos (or strychnan) type alkaloid. ird.frresearchgate.net Both the Strychnos and the related Aspidosperma alkaloids share a common biosynthetic origin, diverging from the central intermediate preakuammicine. researchgate.net
The fundamental framework of these alkaloids, including the hexahydro-1,5-methano-1H-azocino[4,3-b]indole ring system, is a major structural fragment found in both Strychnos and Aspidosperma alkaloids. nih.gov The distinct skeletal arrangements of these two major families arise from different enzymatic cyclizations and rearrangements of the intermediates downstream of preakuammicine. This biogenetic link underscores the close relationship between these alkaloid classes, which often co-occur in the same plant species. unapiquitos.edu.pe The specific enzymatic machinery present in a given plant determines whether the metabolic flux from the common precursors is channeled towards the Strychnos scaffold, as seen in tubotaiwine, or the Aspidosperma scaffold.
Factors Influencing Biosynthesis and Accumulation in Plant Cell Cultures
Plant cell and organ cultures, such as hairy roots, serve as powerful platforms for studying and enhancing the production of valuable secondary metabolites like this compound. mdpi.comresearchgate.net The accumulation of these compounds is influenced by a multitude of factors, including the genetic background of the cell line, culture conditions, and the application of external stimuli known as elicitors. mdpi.complos.orgpjoes.com
Elicitation is a widely used strategy to trigger plant defense responses and stimulate the biosynthesis of secondary metabolites. frontiersin.orgnih.gov Methyl jasmonate (MeJA), a key signaling molecule in plant defense, has proven to be a particularly effective elicitor for increasing the production of tubotaiwine. mdpi.comnih.govdntb.gov.ua
Studies on hairy root cultures of Rhazya stricta have shown that treatment with MeJA leads to a significant, dose- and time-dependent increase in the accumulation of tubotaiwine, among other terpenoid indole alkaloids. mdpi.comnih.gov Similarly, research on suspension cultures of Alstonia scholaris demonstrated that MeJA treatment could enhance the accumulation of echitamine, while the abiotic elicitor mannitol (B672) significantly increased the levels of acetylechitamine and tubotaiwine. x-mol.net These findings highlight the potential of using elicitors to boost the yield of target alkaloids in vitro. mdpi.com
Table 1: Elicitation Studies on Tubotaiwine Production
| Plant Species | Culture Type | Elicitor | Concentration/Incubation | Effect on Tubotaiwine | Reference |
|---|---|---|---|---|---|
| Rhazya stricta | Hairy Root Culture | Methyl Jasmonate (MeJA) | Dosage-dependent | Increased accumulation | mdpi.comnih.gov |
| Alstonia scholaris | Suspension Culture | Mannitol | 400 mM, 2-day incubation | Significant increase (~16.8-fold) | x-mol.net |
Metabolic engineering offers a targeted approach to enhance the production of desired compounds by modifying an organism's metabolic pathways through genetic manipulation. ebsco.comnih.gov This field combines molecular biology and chemistry to redesign and optimize biochemical routes. ebsco.com For MIAs, strategies focus on several key areas: increasing the supply of precursors, upregulating key enzymatic steps, and blocking competitive pathways. mdpi.comnih.gov
Key approaches that could be applied to enhance this compound production include:
Manipulation of Regulatory Genes: The MIA pathway is controlled by a network of transcription factors. Overexpressing these regulatory genes can activate the entire pathway, leading to higher accumulation of multiple alkaloids. nih.gov
Gene Silencing: To channel metabolic flux towards the desired product, competing pathways that drain precursors can be downregulated or silenced using techniques like RNA interference (RNAi). nih.gov
Heterologous Production: A powerful strategy involves transferring the entire biosynthetic pathway for a specific alkaloid into a heterologous host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). mdpi.comnih.gov This approach allows for large-scale, controlled production in fermenters, independent of plant cultivation. mdpi.comunb.ca
While these strategies have been successfully applied to increase the yields of other MIAs like vinblastine (B1199706) and vincristine (B1662923) in model systems, their specific application to maximize this compound production remains an area for future research. mdpi.com The co-overexpression of multiple rate-limiting enzymes and regulatory genes is often the most effective approach for significantly increasing alkaloid content. nih.gov
Pharmacological and Biological Activities Pre Clinical and Mechanistic Focus
In Vitro Bioactivity Profiling
20(R)-tubotaiwine has demonstrated notable activity against several parasitic protozoa responsible for significant human diseases.
Plasmodium falciparum : This parasite is the deadliest species causing malaria in humans. wikipedia.org Research has shown that this compound, isolated from the roots of Pleiocarpa bicarpellata, exhibits significant antiplasmodial activity against P. falciparum. nih.govdntb.gov.uaresearchgate.net In one study, it was the most active compound, with a half-maximal inhibitory concentration (IC50) value of 8.5 µM and a selectivity index of 23.4. nih.govdntb.gov.uaresearchgate.net However, another study involving synthetic this compound and its intermediates showed only weak activity against a chloroquine-resistant (K1) strain of P. falciparum. researchgate.net
Leishmania donovani : This protozoan parasite is a causative agent of visceral leishmaniasis, a severe and often fatal disease if left untreated. who.int this compound has been reported to have antileishmanial activity. nih.gov Specifically, it has shown activity against Leishmania infantum, a species closely related to L. donovani, with an IC50 value of 17.3 µM. nih.govresearchgate.net
Trypanosoma brucei rhodesiense : This subspecies of the protozoan parasite Trypanosoma brucei causes an acute form of African trypanosomiasis, also known as sleeping sickness. dndi.orgwikipedia.orgcdc.gov While its isomer, (7S,15R,20R,21S)-tubotaiwine, showed no antiprotozoal activity, studies on this compound's direct activity against this specific parasite are not extensively detailed in the provided results. nih.gov
Trypanosoma cruzi : The causative agent of Chagas disease, this parasite is prevalent in the Americas. znaturforsch.com Studies have indicated that this compound shows no activity against T. cruzi. nih.govresearchgate.net
Interactive Data Table: In Vitro Antiprotozoal Activity of this compound
| Parasitic Strain | Disease Caused | Observed Activity (IC50) | Source(s) |
| Plasmodium falciparum | Malaria | 8.5 µM | nih.govdntb.gov.uaresearchgate.net |
| Leishmania donovani/infantum | Leishmaniasis | 17.3 µM (against L. infantum) | nih.govresearchgate.net |
| Trypanosoma brucei rhodesiense | African Trypanosomiasis | Not specified | nih.gov |
| Trypanosoma cruzi | Chagas Disease | No activity | nih.govresearchgate.net |
Tuberculosis, caused by the bacterium Mycobacterium tuberculosis, remains a significant global health issue. nih.gov The crude methanolic extract of Alstonia scholaris, a plant from which this compound can be isolated, has demonstrated in vitro antituberculosis activity. researchgate.netresearchgate.net However, when isolated, 20(S)-tubotaiwine (an isomer) and other indole (B1671886) alkaloids from the most bioactive fractions showed only weak activity. researchgate.net Among the tested compounds, 20(S)-tubotaiwine demonstrated the highest activity, but with a minimum inhibitory concentration (MIC) that still classified it as inactive. researchgate.net
Extracts from plants known to contain this compound, such as Alstonia scholaris, have been investigated for their ability to inhibit cholinesterases, enzymes linked to neurodegenerative diseases. oaji.net Both ethyl acetate (B1210297) and methanolic extracts of A. scholaris bark have shown cholinesterase inhibitory activity. oaji.net Similarly, aqueous and partially purified extracts of the stem bark and leaves of A. scholaris have demonstrated both in vivo and in vitro inhibitory effects on acetylcholinesterase. scialert.net Furthermore, a study on alkaloids from Haplophyton crooksii revealed that all isolated alkaloids, including tubotaiwine (B1253118), inhibited acetylcholinesterase activity in vitro. acs.org
Extracts from Alstonia scholaris have been evaluated for their cytotoxic potential against various cancer cell lines. rjptonline.orgbrieflands.com For instance, ethyl acetate and methanolic extracts of the bark exhibited maximum cytotoxic effects on HepG2 (liver cancer) and HT-29 (colon cancer) cells, respectively. rjptonline.org The essential oil from A. scholaris flowers also showed strong cytotoxic properties. researchgate.net The hexane (B92381) extract of A. scholaris stem bark demonstrated significant cytotoxicity against Dalton's Lymphoma Ascites (DLA) cells. brieflands.com While these studies point to the cytotoxic potential of the plant's extracts, the specific contribution of this compound to this activity is not explicitly detailed.
In Vivo Studies in Animal Models (Focus on Efficacy and Mechanisms, excluding safety/toxicology)
Information regarding in vivo efficacy and mechanistic studies specifically for the isolated compound this compound in animal models is limited in the provided search results. While extracts of Alstonia scholaris have been studied in animal models for various activities, including antitubercular effects, the direct in vivo efficacy of this compound remains an area for further investigation. phcogrev.com
Molecular and Cellular Mechanisms of Action
Identification of Putative Biological Targets
Research into the molecular mechanisms of this compound has identified several putative biological targets. In silico studies have explored the interaction of tubotaiwine with key enzymes in parasites. Molecular docking simulations have suggested that tubotaiwine can interact with several Leishmania targets, including dihydrofolate reductase-thymidylate synthase (DHFR-TS), pteridine (B1203161) reductase 1 (PTR1), protein kinase (PK), hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and squalene (B77637) synthase (SQS). nih.gov These enzymes are crucial for the survival of the parasite, making them attractive targets for antileishmanial drugs.
Furthermore, tubotaiwine has been shown to have an affinity for adenosine (B11128) receptors in the micromolar range. biocrick.comtargetmol.com This interaction is likely responsible for the observed in-vivo analgesic activity in mice. biocrick.comtargetmol.com
In the context of its cardiovascular effects, studies have indicated that tubotaiwine may act by reducing arterial stiffness and inhibiting oxidative stress, which contributes to its protective effect against cadmium-induced hypertension in rats. medchemexpress.com This suggests that its targets may include proteins involved in vascular remodeling and oxidative stress pathways. medchemexpress.com
Ligand-Receptor Interactions
The biological activity of this compound is predicated on its interaction with specific biological receptors. arxiv.orggithub.combiorxiv.org The affinity of tubotaiwine for adenosine receptors suggests a specific ligand-receptor binding event. biocrick.comtargetmol.com While the precise binding mode has not been fully elucidated, it is likely that the unique three-dimensional structure of tubotaiwine allows it to fit into the binding pocket of the adenosine receptor, initiating a cellular response. vrachi.name
Molecular docking studies have provided insights into the potential ligand-receptor interactions of tubotaiwine with parasitic enzymes. nih.gov These in silico models predict that tubotaiwine can bind to the active sites of enzymes like Leishmania PTR1 with greater affinity than some of its natural ligands. nih.gov These interactions are likely stabilized by a network of hydrogen bonds and hydrophobic interactions between the alkaloid and amino acid residues within the enzyme's active site.
The following table summarizes the putative ligand-receptor interactions for this compound:
| Putative Receptor/Target | Type of Interaction | Implied Biological Effect | References |
| Adenosine Receptors | Binding affinity in the micromolar range | Analgesic activity | biocrick.comtargetmol.com |
| Leishmania PTR1 | Competitive binding to the active site | Antileishmanial activity | nih.gov |
| Proteins in vascular smooth muscle | Modulation of function | Reduction of arterial stiffness | medchemexpress.com |
Modulation of Signal Transduction Pathways
The interaction of this compound with its biological targets can lead to the modulation of various intracellular signal transduction pathways. By binding to adenosine receptors, tubotaiwine can influence signaling cascades that are typically regulated by endogenous adenosine. These pathways are known to play roles in pain perception, inflammation, and cardiovascular function.
In the context of its antihypertensive effects, tubotaiwine's ability to reduce oxidative stress suggests an interaction with pathways that regulate the production of reactive oxygen species (ROS). medchemexpress.com By mitigating oxidative damage, tubotaiwine may help preserve endothelial function and promote vascular health. medchemexpress.com The inhibition of vascular remodeling also points to an influence on signaling pathways that control cell growth, proliferation, and apoptosis in vascular smooth muscle cells. medchemexpress.com
The antiprotozoal activity of tubotaiwine, mediated by the inhibition of key parasitic enzymes, directly disrupts essential metabolic and reproductive pathways within the parasite. nih.gov For example, by inhibiting DHFR-TS and PTR1, tubotaiwine can interfere with folate metabolism, which is critical for DNA synthesis and repair in Leishmania. nih.gov
Advanced Analytical Methodologies in Research
Chromatographic Separation Techniques for Complex Mixtures
Chromatographic methods are fundamental to the isolation and purification of 20(R)-tubotaiwine from intricate biological matrices. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of indole (B1671886) alkaloids. These methods offer high resolution and sensitivity for the separation of complex mixtures.
In the analysis of plant extracts containing tubotaiwine (B1253118), reverse-phase HPLC is commonly employed. A C18 column is a typical choice for the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient mixture of an aqueous solution (frequently containing a small percentage of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).
UPLC, which utilizes smaller particle sizes in the stationary phase (typically less than 2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UPLC coupled with photodiode array (PDA) detection allows for the acquisition of UV-Vis spectra for each separated compound, aiding in preliminary identification. For instance, in the analysis of an extract from Alstonia scholaris, a UPLC system with a C18 column was used with a gradient of water (containing 0.1% formic acid) and acetonitrile. mdpi.com
Table 1: Illustrative HPLC/UPLC Parameters for Indole Alkaloid Analysis
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | PDA (e.g., 210-400 nm) | PDA (e.g., 210-400 nm) |
| Injection Volume | 10 µL | 2 µL |
| Column Temp. | Ambient | 35-40 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. For the analysis of many indole alkaloids, derivatization is often necessary to increase their volatility and thermal stability. However, some less polar and lower molecular weight alkaloids can be analyzed directly.
The application of GC for the direct analysis of tubotaiwine is not extensively documented, likely due to its relatively high molecular weight and polarity which can make it challenging to volatilize without degradation. When employed for indole alkaloid analysis, a typical GC system is equipped with a capillary column coated with a non-polar or semi-polar stationary phase. The temperature of the column is gradually increased over time (a temperature program) to elute compounds with different boiling points.
Chiral Chromatography for Enantiomeric Purity Assessment
The "20(R)" designation in this compound indicates a specific three-dimensional arrangement of atoms (stereochemistry) at the C-20 position. As natural products are often biosynthesized in an enantiomerically pure form, and different enantiomers can have distinct biological activities, assessing the enantiomeric purity is crucial.
Chiral chromatography is the primary method for separating enantiomers. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. While specific methods for the chiral resolution of this compound are not prominently reported in the literature, the general approach would involve screening various types of CSPs (e.g., polysaccharide-based, protein-based, or Pirkle-type) with different mobile phases (both normal-phase and reversed-phase) to achieve baseline separation of the (R) and (S) enantiomers. The development of such a method would be essential for quality control in synthetic preparations or for studying the stereochemical fidelity of its biosynthesis.
Mass Spectrometry-Based Analytical Platforms
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of natural products. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
LC-MS/MS and GC-MS for Identification and Quantification
The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides a highly sensitive and selective method for the identification and quantification of compounds in complex mixtures.
In LC-MS/MS, after the compounds are separated by the LC system, they are ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer. In the MS/MS process, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. This fragmentation pattern is often unique to a particular compound and can be used for its unambiguous identification, even at trace levels. For tubotaiwine, which belongs to the scholaricine-type of monoterpenoid indole alkaloids, common fragmentation patterns in positive ion mode ESI-MS/MS include neutral losses of small molecules such as water (H₂O), carbon monoxide (CO), and parts of the ethylidene side chain. mdpi.com
GC-MS is similarly used for the analysis of volatile compounds. After separation by GC, the compounds are typically ionized by electron ionization (EI), which is a high-energy ionization technique that produces extensive fragmentation. The resulting mass spectrum, with its characteristic pattern of fragment ions, serves as a molecular fingerprint that can be compared to spectral libraries for identification.
Table 2: Common Mass Spectrometric Techniques for this compound Analysis
| Technique | Ionization Method | Key Information Provided |
|---|---|---|
| LC-MS/MS | ESI (Electrospray Ionization) | Molecular weight, structural information from fragmentation patterns, quantification. |
| GC-MS | EI (Electron Ionization) | Fragmentation pattern for library matching, structural elucidation. |
| HRMS | ESI or other soft ionization | Accurate mass measurement, determination of elemental composition. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule.
For this compound, HRMS has been used to confirm its molecular formula as C₂₀H₂₄N₂O₂. An observed accurate mass of the protonated molecule ([M+H]⁺) that closely matches the calculated theoretical mass provides strong evidence for the proposed elemental composition, distinguishing it from other compounds with the same nominal mass but different atomic compositions.
Sample Preparation and Extraction Protocols for Research Purposes
The isolation of this compound from its natural plant sources is a critical first step for any in-depth research. The choice of extraction and purification methods is paramount to obtaining the compound in sufficient yield and purity for subsequent analytical studies. Tubotaiwine and its isomers are commonly found in plants of the Apocynaceae family, such as those from the Tabernaemontana and Voacanga genera.
A general workflow for the extraction and isolation of tubotaiwine from plant material typically involves the following stages:
Plant Material Preparation: The plant material (e.g., roots, bark, leaves) is first dried and then ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction:
Solvent Extraction: A common method involves the maceration or percolation of the powdered plant material with an organic solvent. A mixture of dichloromethane (B109758) and methanol (1:1) has been effectively used for the extraction of alkaloids from the roots of Pleiocarpa bicarpellata, which yielded a tubotaiwine isomer. rsc.org Another approach for extracting alkaloids from Voacanga africana root bark utilizes acetone. The powdered bark is suspended in acetone, sometimes with the addition of a weak base like sodium bicarbonate, and stirred or sonicated. This process is often repeated multiple times to ensure exhaustive extraction.
Acid-Base Extraction: This classic method for alkaloid extraction takes advantage of their basic nature. The powdered plant material is first extracted with a dilute acid (e.g., 1% hydrochloric acid). This protonates the alkaloids, making them soluble in the aqueous acidic solution. The acidic extract is then filtered, and the filtrate is basified with a base like ammonium (B1175870) hydroxide (B78521) to a pH of 10-11. This deprotonates the alkaloids, causing them to precipitate out of the aqueous solution. The precipitated alkaloids are then collected by filtration or centrifugation.
Purification: The crude extract obtained from the initial extraction is a complex mixture of various compounds. Therefore, further purification is necessary to isolate this compound. This is typically achieved through various chromatographic techniques:
Flash Chromatography: The crude extract is often subjected to flash chromatography on a silica (B1680970) gel or reversed-phase (e.g., C18) column as a preliminary purification step. A gradient of solvents is used to separate the components based on their polarity.
High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative or preparative HPLC is often employed. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. The fractions are collected, and those containing the desired compound are identified by analytical techniques like thin-layer chromatography (TLC) or analytical HPLC.
For instance, the isolation of (7S,15R,20R,21S)-tubotaiwine from a fractionated extract of Pleiocarpa bicarpellata was achieved using semi-preparative HPLC with a C18 column and a linear gradient of methanol in water. rsc.org
The selection of the specific extraction and purification protocol depends on the plant material, the scale of the extraction, and the available resources. Careful optimization of each step is crucial for maximizing the yield and purity of the isolated this compound for research purposes.
Future Research Directions and Translational Perspectives Pre Clinical
Exploration of Novel Natural Sources and Undiscovered Analogues
The quest for novel sources of 20(R)-tubotaiwine and its undiscovered analogues is a promising avenue for future research. While this monoterpene indole (B1671886) alkaloid has been identified in species like Alstonia scholaris and Pleiocarpa bicarpellata, a broader exploration of the plant kingdom, particularly within the Apocynaceae family, could reveal new plant sources. phcogrev.comnih.gov For instance, a study on Alstonia scholaris leaves from the Philippines led to the isolation of 20(S)-tubotaiwine, among other alkaloids. researchgate.net This highlights the potential for discovering stereoisomers and other related compounds in different geographical locations or plant parts.
Furthermore, advancements in analytical techniques, such as liquid chromatography-high-resolution mass spectrometry/mass spectrometry (LC-HRMS/MS), can facilitate the dereplication and identification of new and known compounds from complex plant extracts. nih.gov This approach was successfully used in the study of Pleiocarpa bicarpellata, leading to the identification of a new indoline (B122111) alkaloid alongside known compounds. nih.gov The exploration of endophytic fungi and other microorganisms associated with these plants may also yield novel analogues, as these microbes are known to produce a diverse array of secondary metabolites.
Development of Innovative Synthetic Methodologies for Scalable Production
The complex structure of this compound presents a significant challenge for chemical synthesis, making the development of innovative and scalable synthetic methodologies a critical area of research. While total syntheses of (±)-tubotaiwine and enantioselective syntheses of (+)-tubotaiwine have been reported, these routes often involve multiple steps and may not be economically viable for large-scale production. rsc.orgfigshare.comnih.gov
Future research should focus on developing more concise and efficient synthetic strategies. This could involve the discovery of novel chemical reactions and the application of modern synthetic methods like cascade reactions, which can construct the complex polycyclic core of tubotaiwine (B1253118) in a single operation. researchgate.net For example, a novel cascade of reactions involving N-stabilized carbocations with π-nucleophiles was used to create the tetracyclic core of (±)-actinophyllic acid, a related indole alkaloid. researchgate.net Additionally, exploring chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis, could offer a powerful strategy for scalable production. The development of robust reactions that are compatible with a variety of functional groups will be crucial for creating libraries of tubotaiwine analogues for structure-activity relationship (SAR) studies. beilstein-journals.org
Deepening Mechanistic Understanding through Advanced Cellular and Molecular Biology Approaches
A deeper understanding of the biological mechanisms of action of this compound at the cellular and molecular level is paramount for its development as a therapeutic agent. While preliminary studies have shown its potential in various contexts, such as its antiprotozoal activity, the specific molecular targets and pathways it modulates remain largely unknown. nih.govresearchgate.net
Advanced cellular and molecular biology techniques can be employed to elucidate these mechanisms. For example, target identification and validation studies using techniques like affinity chromatography, pull-down assays coupled with mass spectrometry, and genetic approaches (e.g., CRISPR-Cas9 screening) can help identify the direct binding partners of this compound. Furthermore, transcriptomic, proteomic, and metabolomic analyses of cells treated with the compound can provide a comprehensive view of the downstream cellular pathways affected. Investigating its effects on key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways will be crucial.
Optimization of Biotechnological Production Systems
Metabolic engineering and synthetic biology offer a promising alternative to chemical synthesis and extraction from natural sources for the production of this compound and other monoterpene indole alkaloids (MIAs). nih.govnih.govebsco.comrsc.org The de novo production of the universal MIA precursor, strictosidine (B192452), has been successfully achieved in yeast (Saccharomyces cerevisiae). pnas.orgescholarship.org
Future research should focus on engineering microbial hosts like yeast to produce tubotaiwine itself. This will involve the heterologous expression of the entire biosynthetic pathway, which may require the discovery and characterization of novel enzymes. nih.gov Optimization of these microbial cell factories through various metabolic engineering strategies will be key to achieving high titers. researchgate.net These strategies include:
Pathway optimization: Balancing the expression levels of pathway genes to avoid the accumulation of toxic intermediates and maximize product formation.
Host engineering: Modifying the host's native metabolism to increase the supply of precursors and cofactors.
Enzyme engineering: Improving the catalytic efficiency and specificity of pathway enzymes.
Fermentation process optimization: Developing optimal cultivation conditions to enhance productivity.
The successful implementation of these strategies could lead to a sustainable and cost-effective production platform for this compound and its analogues. researchgate.net
Computational Chemistry and In Silico Drug Design
Computational chemistry and in silico drug design are powerful tools that can accelerate the discovery and optimization of this compound-based drug candidates. researchgate.netgoogle.tg These methods can be used to predict the binding modes of tubotaiwine and its analogues to their biological targets, understand structure-activity relationships, and design new compounds with improved potency and selectivity. researchgate.net
Key computational approaches that can be applied include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and key interactions. researchgate.netmdpi.combiointerfaceresearch.com Molecular docking studies have been used to investigate the binding of other alkaloids to their target proteins. rsdjournal.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized analogues. researchgate.net
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can guide the design of new molecules. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time. mdpi.combiointerfaceresearch.com
These in silico methods can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising compounds. mdpi.com
Application of In Vitro and Ex Vivo Models for Pre-clinical Evaluation
Before any potential therapeutic agent can be tested in humans, its efficacy and safety must be rigorously evaluated in pre-clinical models. In vitro and ex vivo models play a crucial role in this process.
In Vitro Models: These involve the use of cultured cells to assess the biological activity of a compound. For this compound, this could include a variety of cancer cell lines to evaluate its cytotoxic and anti-proliferative effects, as well as cell-based assays to investigate its mechanism of action. For instance, the antiprotozoal activity of tubotaiwine has been evaluated against Plasmodium falciparum in vitro. nih.govresearchgate.net The use of three-dimensional (3D) cell culture models, such as spheroids and organoids, can provide a more physiologically relevant environment for testing compared to traditional two-dimensional (2D) cultures.
Ex Vivo Models: These models utilize tissues or organs that have been removed from an organism. For example, precision-cut tissue slices or isolated perfused organs could be used to study the metabolism and toxicity of this compound in a more complex biological system than cell culture.
Data from these pre-clinical models are essential for establishing a preliminary safety and efficacy profile for this compound, which is a prerequisite for advancing to in vivo animal studies and eventually clinical trials.
Q & A
Q. What methodologies are recommended for the structural identification and purity assessment of 20(R)-tubotaiwine in plant extracts?
To confirm the identity and purity of this compound, researchers should combine chromatographic separation (e.g., HPLC or LC-MS) with spectroscopic techniques such as NMR (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HRMS). For purity, quantitative analysis via calibration curves using a certified reference standard is essential. Parallel comparison with literature-reported spectral data (e.g., Van Beek et al., 1984) ensures structural validation. Ensure solvent systems and column specifications are detailed to enable reproducibility .
Q. How can researchers optimize the extraction and isolation of this compound from Hunteria umbellata leaves?
A systematic approach involves testing solvent polarity (e.g., methanol, ethyl acetate) and extraction methods (maceration vs. Soxhlet). Alkaloid-enriched fractions can be isolated via acid-base partitioning, followed by column chromatography using silica gel or Sephadex LH-20. Monitor fractions via TLC or LC-MS. Yield optimization requires iterative adjustments to solvent ratios, temperature, and time. Document all parameters (e.g., pH, solvent gradients) to align with reproducibility standards .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
Begin with in vitro assays:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Opioid receptor binding : Radioligand displacement assays using μ-opioid receptor-expressing cell lines.
- Cytotoxicity : MTT assay on normal and cancer cell lines.
Include positive controls (e.g., morphine for opioid assays) and validate results with triplicate experiments. Statistical significance (p < 0.05) must be confirmed via ANOVA or t-tests .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?
Contradictions often arise from variability in extraction methods, compound purity, or assay conditions. Conduct a meta-analysis of existing data, focusing on:
- Standardization : Compare purity thresholds (e.g., ≥95% by HPLC) and solvent systems used.
- Dose-response curves : Re-evaluate EC50/IC50 values under controlled conditions.
- Receptor specificity : Use knockout models or selective antagonists to confirm target engagement.
Publish negative results and provide raw data to support transparency .
Q. What experimental designs are optimal for elucidating the mechanism of action of this compound as an opioid receptor ligand?
Adopt a multi-modal approach:
- In vitro : Competitive binding assays with [3H]-naloxone and functional assays (cAMP inhibition, β-arrestin recruitment).
- In vivo : Tail-flick or hot-plate tests in murine models, pre-treated with naloxone to confirm opioid mediation.
- Molecular docking : Use cryo-EM or X-ray crystallography-derived receptor structures to map binding interactions.
Correlate in vitro affinity (Ki) with in vivo efficacy (ED50) to establish translational relevance .
Q. How can computational tools enhance the study of this compound’s pharmacokinetics and toxicity profile?
Leverage:
- ADMET prediction : SwissADME or ADMETLab for bioavailability, BBB permeability, and hepatic metabolism.
- Molecular dynamics simulations : Assess stability of receptor-ligand complexes over 100+ ns trajectories.
- Toxicity profiling : ProTox-II or Derek Nexus for hepatotoxicity and mutagenicity alerts.
Validate predictions with in vitro CYP450 inhibition assays and acute toxicity studies in rodents .
Q. What strategies mitigate challenges in synthesizing this compound analogs with improved bioactivity?
- Stereochemical control : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to preserve the 20(R)-configuration.
- SAR studies : Modify the indole or terpene moieties and test analogs in opioid receptor binding assays.
- Scale-up : Optimize reaction conditions (solvent, catalyst loading) via Design of Experiments (DoE) to maximize yield.
Characterize intermediates via LC-MS and confirm stereochemistry with NOESY or X-ray diffraction .
Q. How should researchers address reproducibility issues in pharmacological studies of this compound?
- Detailed protocols : Specify animal strains, cell passage numbers, and assay temperatures.
- Data sharing : Deposit raw chromatograms, spectra, and statistical analyses in open-access repositories.
- Collaborative validation : Partner with independent labs to replicate key findings.
Follow CONSORT or ARRIVE guidelines for preclinical studies to enhance rigor .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
- Non-linear regression : Fit dose-response data to sigmoidal curves (e.g., Hill equation) to derive EC50/IC50.
- Two-way ANOVA : Assess interactions between dose and time in longitudinal studies.
- Survival analysis : Kaplan-Meier plots with log-rank tests for toxicity studies.
Report exact p-values, confidence intervals, and effect sizes. Avoid "significant" without statistical validation .
Q. How can researchers integrate qualitative and quantitative data to explore this compound’s ethnopharmacological uses?
Use mixed-methods frameworks:
- Ethnographic interviews : Document traditional preparation methods and dosing.
- LC-MS metabolomics : Correlate ethnobotanical claims with alkaloid content.
- Theme analysis : Code interview transcripts for recurring efficacy narratives (e.g., pain relief).
Triangulate findings via convergence analysis and discuss discrepancies transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
